molecular formula C9H4F3NO3 B3138374 3-Cyano-5-(trifluoromethoxy)benzoic acid CAS No. 453565-91-8

3-Cyano-5-(trifluoromethoxy)benzoic acid

Cat. No. B3138374
CAS RN: 453565-91-8
M. Wt: 231.13 g/mol
InChI Key: LPTVJUYLMCVVAO-UHFFFAOYSA-N
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Description

3-Cyano-5-(trifluoromethoxy)benzoic acid is a chemical compound with the CAS Number: 453565-91-8 . It has a molecular weight of 231.13 . It is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The molecular formula of this compound is C9H4F3NO3 . Its InChI Code is 1S/C9H4F3NO3/c10-9(11,12)16-7-2-5(4-13)1-6(3-7)8(14)15/h1-3H,(H,14,15) .


Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It has a density of 1.4±0.1 g/cm3, a boiling point of 243.8±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its molar refractivity is 40.3±0.3 cm3 .

Scientific Research Applications

Overview of Related Compounds

Benzoic Acid and Gut Health

Benzoic acid derivatives have been extensively studied for their preservative qualities and potential health benefits. A notable study explores the impact of benzoic acid as a food and feed additive on gut functions. This research indicates that appropriate levels of benzoic acid can enhance gut health by regulating enzyme activity, redox status, immunity, and microbiota, although excessive administration could have adverse effects (Mao et al., 2019).

Antimicrobial Properties

Compounds derived from cyanobacteria, including benzoic acid derivatives, exhibit significant antibacterial, antifungal, and antimycobacterial properties. This review highlights over 121 cyanobacterial compounds with antimicrobial activities, indicating the potential of these substances, including benzoic acid derivatives, in combating multidrug-resistant pathogens (Swain et al., 2017).

Stability and Degradation

The stability and degradation pathways of related compounds, such as nitisinone (NTBC), have been studied under various conditions. This research is crucial for understanding the stability and potential degradation products of structurally related compounds like 3-Cyano-5-(trifluoromethoxy)benzoic acid, which could inform its applications in medicine or other fields (Barchańska et al., 2019).

Supramolecular Chemistry

The study of benzene-1,3,5-tricarboxamide (BTA) derivatives demonstrates their utility in nanotechnology, polymer processing, and biomedical applications due to their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. This research exemplifies how structural motifs related to benzoic acid derivatives can be leveraged for advanced materials and therapeutic applications (Cantekin et al., 2012).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

3-cyano-5-(trifluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO3/c10-9(11,12)16-7-2-5(4-13)1-6(3-7)8(14)15/h1-3H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTVJUYLMCVVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)OC(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 2.0 g (7.02 mmol) of 3-bromo-5-(trifluoromethoxy)benzoic acid, 906 mg (7.72 mmol) of zinc cyanide and 486 mg (0.42 mmol) of tetrakis(triphenylphosphine)palladium(0) in 23 ml of DMF was initially degassed and then, under an atmosphere of argon, heated under reflux for 4 h. A further 243 mg (0.21 mmol) of tetrakis(triphenylphosphine)palladium(0) and 453 mg (3.86 mmol) of zinc cyanide were then added, and the mixture was stirred under reflux for another 16 h. The reaction was then concentrated to a volume of about 5 ml under reduced pressure and stirred into 100 ml of 0.1 M aqueous sodium hydroxide solution. The solid formed was filtered off, the filtrate was adjusted to pH 1 with concentrated hydrochloric acid and the precipitate formed was filtered off again. The filtrate was extracted twice with in each case 50 ml of tert-butyl methyl ether, and the combined organic phases were washed with water and saturated sodium chloride solution, dried over sodium sulphate, filtered and concentrated under reduced pressure. The product was isolated by preparative HPLC (Method 20). Evaporation of the product fractions and drying of the residue under high vacuum gave 75 mg (92% pure, 4% of theory) of the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
23 mL
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reactant
Reaction Step One
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906 mg
Type
catalyst
Reaction Step One
Quantity
486 mg
Type
catalyst
Reaction Step One
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243 mg
Type
catalyst
Reaction Step Two
Quantity
453 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Prepared from methyl 3-cyano-5-(trifluoromethoxy)benzoate according to the procedure for 3-cyano-5-isopropoxybenzoic acid. LCMS-ESI (m/z) calculated for C9H4F3NO3: 231.1; no m/z observed, tR=2.38 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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